2-(2,4-Dimethylphenoxy)acetic acid

Microbial degradation Environmental persistence Catabolic pathway induction

2-(2,4-Dimethylphenoxy)acetic acid (CAS 13334-49-1), also known as 2,4-xylyloxyacetic acid, is a phenoxyacetic acid derivative classified as a synthetic auxin. Its molecular structure features a 2,4-dimethylphenyl ring attached via an ether linkage to an acetic acid moiety, yielding a molecular weight of 180.20 g/mol.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 13334-49-1
Cat. No. B080404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethylphenoxy)acetic acid
CAS13334-49-1
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC(=O)O)C
InChIInChI=1S/C10H12O3/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyXRTZHWXWLUGOAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dimethylphenoxy)acetic Acid (CAS 13334-49-1) Procurement Overview for Scientific and Industrial Applications


2-(2,4-Dimethylphenoxy)acetic acid (CAS 13334-49-1), also known as 2,4-xylyloxyacetic acid, is a phenoxyacetic acid derivative classified as a synthetic auxin [1]. Its molecular structure features a 2,4-dimethylphenyl ring attached via an ether linkage to an acetic acid moiety, yielding a molecular weight of 180.20 g/mol . The compound exhibits auxin-mimetic activity in plant growth regulation assays and has been investigated for both herbicidal applications and as a probe for studying auxin receptor interactions [2]. As a member of the substituted phenoxyacetic acid family, it shares structural homology with commercial herbicides like 2,4-D and MCPA, though its specific substitution pattern confers distinct physicochemical and biological properties that influence its utility in research and industrial contexts [3].

Why Generic Substitution of 2-(2,4-Dimethylphenoxy)acetic Acid with Other Phenoxyacetic Acids Is Scientifically Invalid


Substituted phenoxyacetic acids are not functionally interchangeable, as their biological activity is exquisitely sensitive to the position and electronic nature of aromatic substituents. Structure-activity relationship (SAR) studies have demonstrated that lipophilic and electronic factors govern auxin activity in the phenoxyacetic acid series, and even minor substituent alterations can drastically alter growth promotion efficacy and receptor binding affinity [1]. Furthermore, the presence of a free ortho position is a known requirement for growth regulatory activity, and the 2,4-dimethyl substitution pattern of this compound confers distinct steric and electronic properties that differ fundamentally from the chloro-substituted analogs (e.g., 2,4-D, MCPA) commonly used as herbicides [2]. Critically, the dimethyl substitution renders the compound recalcitrant to microbial degradation via the 2,4-D catabolic pathway, a property that distinguishes it from its chlorinated counterparts and directly impacts its environmental persistence and utility in microbial metabolism studies [3]. These differences mean that substituting this compound with a generic phenoxyacetic acid analog in any assay or application would introduce uncontrolled variables and compromise experimental or process reproducibility.

Quantitative Evidence Guide: Differentiating 2-(2,4-Dimethylphenoxy)acetic Acid (CAS 13334-49-1) from Structural Analogs


Metabolic Recalcitrance in Microbial Degradation Pathways: A Comparative Analysis with Chlorinated Phenoxyacetic Acids

2,4-Dimethylphenoxyacetic acid is not a growth substrate for the bacterium Alcaligenes eutrophus JMP 134, in contrast to its chlorinated analogs 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), which readily support growth [1]. The compound fails to induce the key catabolic enzymes of the 2,4-D pathway, including the 2,4-D monooxygenase, resulting in the formation of a dead-end metabolite, (+)-4-carboxymethyl-2,4-dimethylbut-2-en-4-olide, rather than complete mineralization [1].

Microbial degradation Environmental persistence Catabolic pathway induction

Co-oxidation Potential by 2,4-D-Grown Microbial Cells: Comparative Metabolic Fate

Despite not serving as a growth substrate, 2,4-dimethylphenoxyacetic acid is cooxidized by Alcaligenes eutrophus JMP 134 cells that have been pre-grown on 2,4-dichlorophenoxyacetate (2,4-D) [1]. This co-oxidation proceeds via the ortho-cleavage pathway, but is unproductive, yielding the dead-end metabolite (+)-4-carboxymethyl-2,4-dimethylbut-2-en-4-olide [1]. In contrast, the native substrate 2,4-D is fully mineralized via the meta-cleavage pathway when appropriately induced.

Co-metabolism Environmental fate Xenobiotic degradation

Physicochemical Property Differentiation: Melting Point and Lipophilicity Relative to Chlorinated Analogs

The compound exhibits a melting point range of 139-143°C and a calculated LogP (octanol-water partition coefficient) of 2.3 [1]. These physicochemical parameters differ substantially from those of 2,4-dichlorophenoxyacetic acid (2,4-D), which has a melting point of 140.5°C and a LogP of approximately 2.81 [2].

Physicochemical properties Formulation development Analytical standard characterization

Synthetic Yield and Reaction Conditions: Reproducibility Benchmark for Procurement

A documented synthesis protocol for 2,4-dimethylphenoxyacetic acid reports a yield of 46% under specific conditions: 1 g of product per 5 mL of reaction mixture over a 24-hour period at pH 7.0 and 25°C . This yield provides a quantitative benchmark for evaluating synthetic routes or custom synthesis services, in contrast to the higher-yielding syntheses typical for 2,4-D (which can exceed 90% under optimized industrial conditions).

Chemical synthesis Process development Procurement specification

Enzyme Inhibition Profile: HPPD Inhibition as a Mechanistic Differentiator

2,4-Dimethylphenoxyacetic acid has been identified as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme responsible for the conversion of tyrosine to phenol and benzoic acid . This mechanism is distinct from the classical auxin-mimetic mode of action of 2,4-D and MCPA, which primarily act through the TIR1/AFB auxin receptor pathway.

Enzyme inhibition Biochemical assay Herbicide mode of action

Recommended Research and Industrial Applications for 2-(2,4-Dimethylphenoxy)acetic Acid (CAS 13334-49-1) Based on Differentiating Evidence


Investigating Co-Metabolism and Recalcitrance in Microbial Degradation Studies

Utilize 2-(2,4-Dimethylphenoxy)acetic acid as a model compound to study co-oxidation and the formation of dead-end metabolites in xenobiotic degradation pathways. As demonstrated by Pieper et al., the compound is cooxidized by 2,4-D-grown Alcaligenes eutrophus JMP 134 cells but fails to support growth or induce its own catabolism, making it ideal for dissecting the enzymology and regulation of the 2,4-D pathway without interference from substrate-induced enzyme expression [1].

Structure-Activity Relationship (SAR) Studies of Auxin Receptor Binding

Employ the compound as a comparator in SAR studies aimed at elucidating the structural determinants of auxin activity. Its 2,4-dimethyl substitution pattern provides a distinct steric and electronic profile relative to chloro-substituted auxins like 2,4-D and MCPA, enabling the investigation of how substituent lipophilicity and electronic effects modulate receptor affinity and growth promotion efficacy in coleoptile elongation assays [2].

Chemical Probe for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Studies

Use 2-(2,4-Dimethylphenoxy)acetic acid as a starting point for developing inhibitors of HPPD, an enzyme target for certain herbicides and a key enzyme in tyrosine catabolism. Its reported inhibitory activity against HPPD distinguishes it from other phenoxyacetic acids that act primarily via auxin receptor agonism . This makes it a valuable tool compound for biochemical assays and mechanistic studies of HPPD function in plants and microorganisms.

Analytical Standard for Environmental Fate and Residue Analysis

Procure the compound as a high-purity analytical standard (≥98% purity ) for use in environmental monitoring studies where differentiation from more common phenoxyacetic acid herbicides (e.g., 2,4-D) is required. Its distinct physicochemical properties, including a lower LogP (2.3 vs. 2.81 for 2,4-D) [3], facilitate chromatographic separation and unambiguous identification in complex environmental matrices using LC-MS or GC-MS methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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